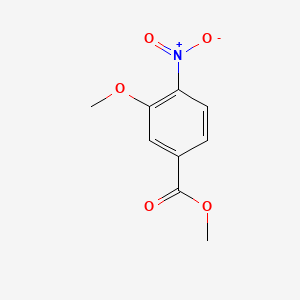

Methyl 3-methoxy-4-nitrobenzoate

CAS No.: 5081-37-8

Cat. No.: VC2406465

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5081-37-8 |

|---|---|

| Molecular Formula | C9H9NO5 |

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | methyl 3-methoxy-4-nitrobenzoate |

| Standard InChI | InChI=1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3 |

| Standard InChI Key | PVVFEPFLFHDHHK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |

Introduction

Methyl 3-methoxy-4-nitrobenzoate is a chemical compound with the molecular formula C₉H₉NO₅ and a molecular weight of approximately 211.17 g/mol. It is also known by other names such as 3-methoxy-4-nitrobenzoic acid methyl ester and benzoic acid, 3-methoxy-4-nitro-, methyl ester . This compound is widely used in various chemical and pharmaceutical applications due to its unique properties.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 5081-37-8 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight (g/mol) | 211.17 |

| MDL Number | MFCD00051967 |

| InChI Key | PVVFEPFLFHDHHK-UHFFFAOYSA-N |

| PubChem CID | 287308 |

Synthesis and Applications

Methyl 3-methoxy-4-nitrobenzoate can be synthesized through esterification reactions involving 3-methoxy-4-nitrobenzoic acid and methanol. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds due to its reactive functional groups .

Safety and Handling

When handling methyl 3-methoxy-4-nitrobenzoate, it is essential to follow proper safety protocols. The compound should be stored in a well-ventilated area, and protective equipment such as gloves and goggles should be worn to prevent exposure. Safety Data Sheets (SDS) provide detailed information on handling, storage, and disposal procedures .

Research Findings

Research on methyl 3-methoxy-4-nitrobenzoate often focuses on its chemical properties and potential applications in organic synthesis. The compound's nitro and methoxy groups make it a versatile intermediate for various chemical transformations. Studies may explore its reactivity in different conditions and its role in synthesizing complex molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume